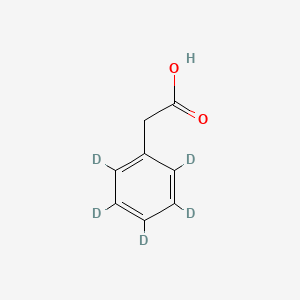

Phenyl-d5-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

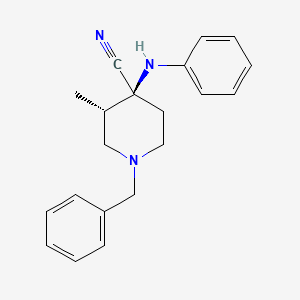

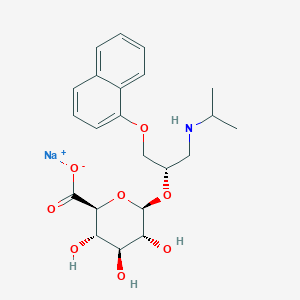

Phenyl-d5-acetic acid is a deuterated form of phenylacetic acid, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5CH2CO2H and has a molecular weight of 141.18 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic characteristics.

Mechanism of Action

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of this compound are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by this compound are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Biochemical Analysis

Biochemical Properties

Phenyl-d5-acetic acid is involved in the degradation of aromatic components in bacteria . The bacterial Phenylacetic acid (PAA) pathway, which this compound is a part of, contains 12 enzymes and a transcriptional regulator . This pathway plays a role in biofilm formation and antimicrobial activity .

Cellular Effects

This compound, as a part of the PAA pathway, has been found to influence the expression of certain genes in bacteria. For instance, under subinhibitory concentrations of antibiotics, Acinetobacter baumannii upregulates the expression of the paa operon while simultaneously repressing chaperone-usher Csu pilus expression and biofilm formation .

Molecular Mechanism

Phenylacetic acid, the compound from which this compound is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Temporal Effects in Laboratory Settings

Phenylacetic acid, the parent compound, is known to be a weak carboxylic acid with a melting point of about 77°C and a boiling point of about 265°C .

Metabolic Pathways

This compound is a part of the Phenylacetic acid (PAA) pathway in bacteria, which is involved in the degradation of aromatic components . This pathway is the most differentially regulated under many environmental conditions .

Transport and Distribution

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Subcellular Localization

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-d5-acetic acid can be synthesized through several methods:

Hydrolysis of Phenyl-d5-acetonitrile: This is the most common route, where phenyl-d5-acetonitrile is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst.

Oxidation of Phenyl-d5-acetaldehyde: This method involves the oxidation of phenyl-d5-acetaldehyde using copper (II) hydroxide.

Hydrolysis of Sodium Phenyl-d5-ethanoate: This involves the hydrolysis of sodium phenyl-d5-ethanoate to produce this compound and sodium hydroxide.

Acid Hydrolysis of Phenyl-d5-acetate Ester: This method involves the hydrolysis of phenyl-d5-acetate ester, such as methylphenyl-d5-acetate, to produce this compound and methyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phenyl-d5-acetonitrile or oxidation of phenyl-d5-acetaldehyde under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phenyl-d5-acetic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to phenyl-d5-ethanol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where the carboxyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, copper (II) hydroxide.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Sulfuric acid, hydrochloric acid.

Major Products:

Phenyl-d5-acetone: Formed through oxidation.

Phenyl-d5-ethanol: Formed through reduction.

Scientific Research Applications

Phenyl-d5-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various deuterated compounds.

Biology: Employed in metabolic studies to trace biochemical pathways due to its deuterium labeling.

Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

Industry: Utilized in the production of polymers and other functional materials.

Comparison with Similar Compounds

Phenyl-d5-acetic acid can be compared with other similar compounds such as:

Phenylacetic acid: The non-deuterated form, which has similar chemical properties but different spectroscopic characteristics.

Phenylacetic-d7 acid: Another deuterated form with seven deuterium atoms.

Phenyl-13C6-acetic acid: A carbon-13 labeled analog.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing .

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

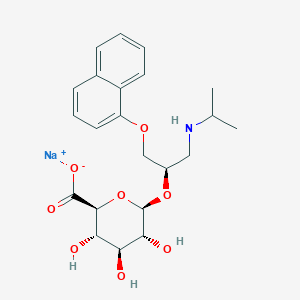

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)